MAZ51

VEGFR-3 Lymphangiogenesis Receptor Tyrosine Kinase

MAZ51 is the definitive VEGFR-3/Flt-4 tool compound for studies requiring precise discrimination from VEGFR-2 signaling. With an exceptional 180-fold selectivity window (VEGFR-3 IC₅₀ = 25 nM vs VEGFR-2 IC₅₀ = 4.5 µM), it enables VEGFR-3-specific inhibition without confounding VEGFR-2 blockade—a critical advantage over pan-VEGFR inhibitors. At ≤5 µM, MAZ51 selectively blocks VEGF-C-induced VEGFR-3 activation without impairing VEGFR-2, EGFR, IGF-1R, or PDGFRβ. Trusted for glioma cytoskeletal studies, PC-3 prostate cancer models, and broad-spectrum antitumor screening. Validated in vivo at 8 mg/kg i.p. Purchase high-purity (≥98%) MAZ51 for reproducible, publication-grade results.

Molecular Formula C21H18N2O
Molecular Weight 314.4 g/mol
Cat. No. B7880876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAZ51
Molecular FormulaC21H18N2O
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13+
InChIKeyVFCXONOPGCDDBQ-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAZ51 VEGFR-3 Inhibitor Procurement Guide: Indolinone-Based Selective Flt-4 Tyrosine Kinase Antagonist


MAZ51 (CAS 163655-37-6) is an indolinone-based synthetic small molecule originally developed as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3/Flt-4) tyrosine kinase [1]. The compound (3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydroindol-2-one) acts as a reversible, ATP-competitive VEGF receptor tyrosine kinase inhibitor with a molecular formula of C₂₁H₁₈N₂O and molecular weight of 314.38 Da . MAZ51 blocks ligand-induced autophosphorylation of VEGFR-3 by VEGF-C and VEGF-D, and has been shown to inhibit proliferation and induce apoptosis across a broad range of tumor cell lines [2].

MAZ51 Specificity: Why Generic VEGFR Inhibitors Cannot Substitute for MAZ51 in Lymphangiogenesis Research


Generic substitution with broader-spectrum VEGFR inhibitors such as Semaxanib (SU5416) or multi-kinase agents like Dovitinib introduces confounding variables that compromise experimental specificity in VEGFR-3-dependent studies. MAZ51 exhibits a critical functional distinction: at low concentrations (≤5 µM), it selectively blocks VEGF-C-induced VEGFR-3 activation without impairing VEGF-C-mediated VEGFR-2 stimulation, whereas pan-VEGFR inhibitors simultaneously suppress both receptor pathways . This selectivity profile is essential for discriminating VEGFR-3-specific contributions to lymphangiogenesis, tumor metastasis, and immune cell trafficking. Furthermore, MAZ51 does not inhibit ligand-induced autophosphorylation of EGFR, IGF-1R, or PDGFRβ at concentrations up to 10 µM, whereas alternative indolinone derivatives and multi-targeted VEGFR inhibitors frequently exhibit off-target kinase inhibition [1]. The compound's demonstrated in vivo antitumor efficacy at well-tolerated doses (8 mg/kg i.p. daily) further distinguishes it as a validated tool compound for preclinical studies .

MAZ51 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


MAZ51 VEGFR-3 vs VEGFR-2 Selectivity: 180-Fold Discrimination in Cellular Phosphorylation Assays

MAZ51 demonstrates pronounced selectivity for VEGFR-3 over VEGFR-2 in cellular phosphorylation assays. The compound inhibits VEGF-C-induced VEGFR-3 activation with an IC₅₀ of 25 nM, whereas inhibition of VEGFR-2 (KDR/Flk-1) requires an IC₅₀ of 4.5 µM . This represents a 180-fold selectivity window. In contrast, the next-generation VEGFR-3 inhibitor SAR131675 exhibits a VEGFR-3/VEGFR-2 selectivity ratio of approximately 10-fold (VEGFR-3 IC₅₀ = 20-23 nM; VEGFR-2 IC₅₀ = 230 nM) [1]. The broader-spectrum VEGFR inhibitor Semaxanib (SU5416) shows an IC₅₀ of 1.23 µM against VEGFR-2 with no preferential VEGFR-3 activity, and multi-kinase agent Dovitinib lacks receptor discrimination entirely [2].

VEGFR-3 Lymphangiogenesis Receptor Tyrosine Kinase Selectivity Profiling

MAZ51 Glioma Cell G2/M Arrest: Mechanism Independent of VEGFR-3 Phosphorylation Inhibition

In glioma cell models, MAZ51 induces G2/M phase cell cycle arrest and dramatic cytoskeletal alterations through a mechanism that does not require inhibition of VEGFR-3 phosphorylation [1]. Treatment of rat C6 and human U251MG glioma cells with 5 µM MAZ51 caused cell rounding and G2/M arrest, with these effects persisting even after VEGFR-3 siRNA knockdown [1]. Notably, MAZ51 treatment increased rather than decreased tyrosine phosphorylation of VEGFR-3 in glioma cells, and exogenous VEGF-C stimulation failed to reproduce MAZ51's morphological effects [1]. In contrast, SAR131675 exerts its antiproliferative effects specifically through VEGFR-3 inhibition and lacks direct activity on a panel of 30 tumor and primary cells [2]. Semaxanib (SU5416), targeting VEGFR-2, operates through an entirely distinct mechanism centered on angiogenesis inhibition .

Glioma Glioblastoma Cell Cycle Arrest Cytoskeletal Rearrangement

MAZ51 PC-3 Prostate Cancer Proliferation: Equivalent Efficacy to VEGFR-3 siRNA Genetic Knockdown

In androgen-independent, highly metastatic PC-3 prostate cancer cells, MAZ51 inhibits proliferation with an IC₅₀ of 2.7 µM, which is comparable to the antiproliferative effect achieved by VEGFR-3 siRNA-mediated genetic knockdown [1]. This pharmacological-to-genetic concordance validates on-target VEGFR-3 dependency. MAZ51 treatment at 3 µM blocked VEGF-C-induced phosphorylation of VEGFR-3 and Akt, and reduced VEGFR-3 protein expression without affecting VEGFR-1 or VEGFR-2 levels [1]. Critically, MAZ51 suppressed tumor growth in a PC-3 xenograft mouse model, establishing in vivo translational relevance [1]. For comparison, SAR131675 at equivalent concentrations (20 nM IC₅₀) inhibits VEGFR-3 autophosphorylation but shows no antiproliferative activity on a broad panel of tumor cells [2].

Prostate Cancer PC-3 Cells Androgen-Independent Metastasis

MAZ51 Endothelial Cell Proliferation vs VEGFR-2 Kinase Inhibitor I: Comparative Pathway Dissection

In human umbilical vein endothelial cells (HUVECs), MAZ51 inhibits VEGF-C-mediated proliferation with an IC₅₀ of 32 nM and blocks migration with 50% inhibition at 25 nM, without affecting basal proliferation in the absence of VEGF-C stimulation . In PC-3 prostate cancer cells, the antiproliferative effect of MAZ51 (IC₅₀ = 2.7 µM) was only partially recapitulated by 300 nM VEGFR2 Kinase Inhibitor I treatment, indicating that VEGFR-2 inhibition alone is insufficient to achieve the full anti-proliferative effect observed with MAZ51 [1]. Additionally, 100 nM GSK690693 (an Akt inhibitor) produced only partial inhibition, confirming that MAZ51's mechanism involves coordinated suppression of both VEGFR-3 and downstream Akt signaling pathways [1].

Endothelial Cells HUVEC VEGF-C Signaling Proliferation Assay

MAZ51 Multi-Tumor Line Broad-Spectrum Antiproliferative Activity vs SAR131675 Tumor Panel Inactivity

MAZ51 inhibits proliferation and induces apoptosis across a diverse panel of non-VEGFR-3-expressing tumor cell lines, including A549 lung cancer (IC₅₀ range 0.8-3.5 µM), MCF-7 breast cancer, HT-29 colorectal cancer, and B16F10 melanoma cells after 72-hour treatment . In stark contrast, SAR131675 demonstrates no antiproliferative activity on a panel of 30 tumor and primary cell lines, underscoring its classification as a non-cytotoxic, non-cytostatic agent with high VEGFR-3 specificity [1]. In A549 cells specifically, MAZ51 (2 µM, 48 h) induces G1 cell cycle arrest (G1 phase ratio increased from ~40% to ~63%) and reduces colony formation by 65% compared to controls .

Antitumor Broad-Spectrum Apoptosis Cancer Cell Lines

MAZ51 Optimal Research Applications: Evidence-Based Selection Scenarios for VEGFR-3 Inhibitor Procurement


Lymphangiogenesis and Metastasis Studies Requiring VEGFR-3/VEGFR-2 Discrimination

MAZ51 is the preferred tool compound for experiments requiring precise discrimination between VEGFR-3 and VEGFR-2 signaling pathways. With a 180-fold selectivity window (VEGFR-3 IC₅₀ = 25 nM vs VEGFR-2 IC₅₀ = 4.5 µM), MAZ51 enables VEGFR-3-specific inhibition without confounding VEGFR-2 blockade . This selectivity profile surpasses SAR131675's 10-fold discrimination and is essential for studies of tumor lymphangiogenesis, lymphatic vessel formation, and metastatic dissemination where VEGFR-2-mediated angiogenesis must remain intact. Recommended working concentration: ≤5 µM for VEGFR-3-specific effects .

Glioma and Glioblastoma Research Targeting RhoA/Akt/GSK3β Cytoskeletal Pathways

MAZ51 is uniquely suited for glioma and glioblastoma studies investigating cytoskeletal rearrangement, cell rounding, and G2/M cell cycle arrest. Unlike SAR131675 or Semaxanib, MAZ51 induces these effects through a VEGFR-3-phosphorylation-independent mechanism involving Akt/GSK3β phosphorylation and RhoA activation [1]. This dual-mechanism profile enables investigation of both VEGFR-3-dependent and VEGFR-3-independent pathways in glioma biology. Recommended concentration: 2.5-5 µM for 6-24 hours in rat C6 and human U251MG cell models [1].

Androgen-Independent Prostate Cancer Models with VEGFR-3 Dependency Validation

MAZ51 is validated for PC-3 prostate cancer studies where VEGFR-3 dependency has been confirmed. The compound inhibits PC-3 proliferation with an IC₅₀ of 2.7 µM, showing equivalent efficacy to VEGFR-3 siRNA knockdown [2]. MAZ51 also suppresses PC-3 xenograft tumor growth in vivo at 8 mg/kg i.p. daily dosing [2]. Researchers should prioritize MAZ51 over SAR131675 for studies requiring direct tumor cell antiproliferative activity, as SAR131675 lacks efficacy on tumor cell panels despite VEGFR-3 inhibition [3].

Multi-Tumor Line Cytotoxicity and Apoptosis Screening Programs

MAZ51 is appropriate for broad-spectrum antitumor screening programs investigating direct cytotoxicity and apoptosis induction across diverse cancer types. The compound demonstrates antiproliferative activity against A549 lung cancer, MCF-7 breast cancer, HT-29 colorectal cancer, and B16F10 melanoma cells with IC₅₀ values ranging from 0.8 to 3.5 µM . In A549 cells, 2 µM MAZ51 induces G1 cell cycle arrest (G1 phase increase from ~40% to ~63%) and reduces colony formation by 65% . SAR131675 should be avoided for these applications due to its lack of direct tumor cell activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAZ51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.